5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Overview
Description
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is a chemical compound with the empirical formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 g/mol . This compound is primarily used in research for the detection of microbial metabolites and phosphatidylinositol phosphate kinases . It is known for its fluorogenic and chromogenic properties, making it useful in various biochemical assays .
Mechanism of Action
Target of Action
The primary target of the compound 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is phosphatidylinositol phosphate kinases . These kinases play a crucial role in the phosphoinositide signaling pathways, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival .
Mode of Action
this compound interacts with its target, the phosphatidylinositol phosphate kinases, by serving as a substrate . The kinases catalyze the phosphorylation of the compound, leading to changes in the compound’s structure and properties .
Biochemical Pathways
The interaction of this compound with phosphatidylinositol phosphate kinases affects the phosphoinositide signaling pathways . The phosphorylation of the compound can lead to the production of secondary messengers, which can have downstream effects on other cellular processes .
Result of Action
The molecular and cellular effects of the action of this compound involve changes in the phosphoinositide signaling pathways . These changes can affect various cellular processes, potentially leading to alterations in cell growth, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt plays a crucial role in biochemical reactions as a substrate for phosphatidylinositol phosphate kinases . These enzymes phosphorylate phosphatidylinositol, a key lipid involved in cell signaling pathways. The compound interacts with these kinases, leading to the production of a colored or fluorescent product that can be easily detected and measured . This interaction is essential for studying the activity and regulation of phosphatidylinositol phosphate kinases in various biological contexts .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a substrate in enzymatic reactions . By serving as a substrate for phosphatidylinositol phosphate kinases, it influences cell signaling pathways that regulate various cellular processes, including gene expression, cellular metabolism, and cell growth . The detection of kinase activity using this compound allows researchers to understand how these enzymes impact cellular functions and contribute to physiological and pathological conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to phosphatidylinositol phosphate kinases . This binding interaction facilitates the phosphorylation of the inositol ring, leading to the generation of a detectable product . The compound’s ability to act as a substrate for these kinases is crucial for studying enzyme kinetics, regulation, and the role of phosphatidylinositol phosphates in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider . The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can maintain its effectiveness in detecting kinase activity, provided it is stored in a cool, dry place away from light and moisture .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At optimal doses, the compound effectively serves as a substrate for detecting kinase activity without causing adverse effects . At higher doses, there may be potential toxic effects, including skin irritation . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphatidylinositol phosphate metabolism . The compound interacts with phosphatidylinositol phosphate kinases, leading to the phosphorylation of phosphatidylinositol and the production of phosphatidylinositol phosphates . These phosphates play a critical role in cell signaling and membrane dynamics, influencing various cellular processes .
Transport and Distribution
Within cells, this compound is transported and distributed to areas where phosphatidylinositol phosphate kinases are active . The compound’s localization is influenced by the presence of these kinases and their substrates, ensuring that it is available for enzymatic reactions . This targeted distribution is essential for accurate detection and measurement of kinase activity in cellular assays .
Subcellular Localization
The subcellular localization of this compound is primarily within compartments where phosphatidylinositol phosphate kinases are active . This includes the plasma membrane and other membrane-bound organelles involved in cell signaling . The compound’s localization is directed by the presence of targeting signals and post-translational modifications that guide it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves several steps. The starting materials typically include 5-bromo-4-chloro-3-indoxyl and myo-inositol-1-phosphate. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out under stringent conditions to maintain high purity levels. The process involves large-scale synthesis using automated reactors and purification systems to achieve a product with ≥95.0% purity as determined by HPLC .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the indoxyl ring.
Reduction: This reaction can modify the bromine and chlorine substituents.
Substitution: This reaction can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of substituted indoxyl compounds .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study phosphatidylinositol phosphate kinases.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities related to various diseases.
Industry: Applied in the development of biochemical assays for quality control and research purposes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indoxyl phosphate: Another indoxyl derivative used in similar enzymatic assays.
5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid: Used in the detection of β-glucuronidase activity.
6-Chloro-3-indoxyl-β-D-galactopyranoside: Employed in assays for β-galactosidase detection.
Uniqueness
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases and microbial metabolites. Its dual fluorogenic and chromogenic properties make it versatile for various biochemical assays .
Properties
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFQQHVVHCJEPZ-STHBLVJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583643 | |
Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212515-11-2 | |
Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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